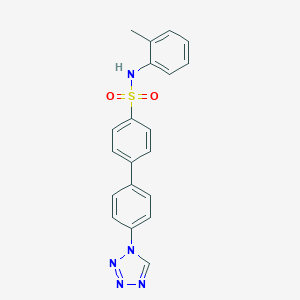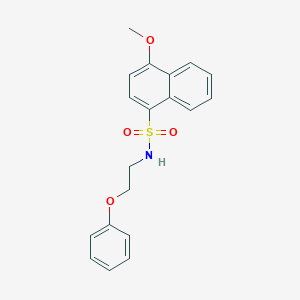
N-ethyl-9H-fluorene-2-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-ethyl-9H-fluorene-2-sulfonamide is a chemical compound that has been widely used in scientific research due to its unique properties. It is a sulfonamide derivative of fluorene, which is a polycyclic aromatic hydrocarbon. This compound has been synthesized using various methods, and it has been extensively studied for its biochemical and physiological effects.
作用機序
The mechanism of action of N-ethyl-9H-fluorene-2-sulfonamide is not fully understood. However, it has been suggested that this compound interacts with metal ions, which leads to the formation of a complex. This complex can then undergo various reactions, such as electron transfer and energy transfer, which result in the emission of fluorescence. In addition, N-ethyl-9H-fluorene-2-sulfonamide can generate reactive oxygen species upon photoexcitation, which can lead to cell death in cancer cells.
Biochemical and Physiological Effects:
N-ethyl-9H-fluorene-2-sulfonamide has been shown to have various biochemical and physiological effects. It has been reported to inhibit the activity of acetylcholinesterase, which is an enzyme that plays a role in the transmission of nerve impulses. This compound has also been shown to inhibit the growth of cancer cells, and to induce apoptosis, which is a programmed cell death. In addition, it has been reported to have antioxidant properties, which can protect cells from oxidative damage.
実験室実験の利点と制限
N-ethyl-9H-fluorene-2-sulfonamide has several advantages for lab experiments. It is a fluorescent probe that can be used for the detection of metal ions, and it has been shown to have good selectivity and sensitivity. This compound is also easy to synthesize, and it is stable under various conditions. However, there are some limitations to the use of N-ethyl-9H-fluorene-2-sulfonamide. It is toxic to cells at high concentrations, and it can generate reactive oxygen species, which can lead to cell death. In addition, it has a low quantum yield, which can limit its use in fluorescence imaging.
将来の方向性
There are several future directions for the research on N-ethyl-9H-fluorene-2-sulfonamide. One direction is the development of new synthetic methods that can improve the yield and purity of the compound. Another direction is the modification of the structure of the compound to improve its selectivity and sensitivity for metal ions. In addition, the use of N-ethyl-9H-fluorene-2-sulfonamide as a photosensitizer for photodynamic therapy can be further explored. Finally, the development of new applications for this compound, such as in the field of sensors and imaging, can be explored.
Conclusion:
In conclusion, N-ethyl-9H-fluorene-2-sulfonamide is a unique compound that has been extensively used in scientific research. It has been synthesized using various methods, and it has been shown to have several applications in the fields of fluorescence imaging, photodynamic therapy, and metal ion detection. The mechanism of action of this compound is not fully understood, but it has been shown to have various biochemical and physiological effects. Although there are some limitations to the use of N-ethyl-9H-fluorene-2-sulfonamide, there are several future directions for the research on this compound, which can lead to new discoveries and applications.
合成法
N-ethyl-9H-fluorene-2-sulfonamide can be synthesized using various methods. One of the commonly used methods is the reaction of N-ethylaminobenzene with fluorene-2-sulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine, and the product is obtained in good yield. Another method involves the reaction of N-ethylaminobenzene with fluorene-2-sulfonic acid, which is then converted to the sulfonyl chloride using thionyl chloride.
科学的研究の応用
N-ethyl-9H-fluorene-2-sulfonamide has been extensively used in scientific research due to its unique properties. It has been used as a fluorescent probe for the detection of metal ions such as copper and zinc. This compound has also been used as a photosensitizer for photodynamic therapy, which is a treatment for cancer. In addition, it has been used as a ligand for the synthesis of metal complexes, and as a building block for the synthesis of other compounds.
特性
製品名 |
N-ethyl-9H-fluorene-2-sulfonamide |
|---|---|
分子式 |
C15H15NO2S |
分子量 |
273.4 g/mol |
IUPAC名 |
N-ethyl-9H-fluorene-2-sulfonamide |
InChI |
InChI=1S/C15H15NO2S/c1-2-16-19(17,18)13-7-8-15-12(10-13)9-11-5-3-4-6-14(11)15/h3-8,10,16H,2,9H2,1H3 |
InChIキー |
JPKADUDMXZBWMJ-UHFFFAOYSA-N |
SMILES |
CCNS(=O)(=O)C1=CC2=C(C=C1)C3=CC=CC=C3C2 |
正規SMILES |
CCNS(=O)(=O)C1=CC2=C(C=C1)C3=CC=CC=C3C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[5-(1,3-dihydrobenzotriazol-2-yl)-3-methyl-6-oxocyclohexa-2,4-dien-1-ylidene]-2,2-diphenylacetamide](/img/structure/B299654.png)
![3,5-dimethoxy-N-[3-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B299658.png)
![N-[3-(1-pyrrolidinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B299660.png)

![3-(3,4-dimethoxyphenyl)-N-[3-(4-morpholinyl)phenyl]acrylamide](/img/structure/B299662.png)
![3-amino-2-({[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl}sulfanyl)quinazolin-4(3H)-one](/img/structure/B299663.png)
![4-tert-butyl-N-{2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)sulfanyl]ethyl}benzenesulfonamide](/img/structure/B299664.png)


![1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-4-piperidin-1-ylpiperidine-4-carboxamide](/img/structure/B299671.png)
![N-[1-({[2-(4-cyclohexylphenoxy)ethyl]amino}carbonyl)-3-(methylsulfanyl)propyl]benzamide](/img/structure/B299672.png)

